This compound is cataloged under the Chemical Abstracts Service number 105391-75-1. Indazoles, including 6-fluoro-4-methyl-1H-indazole, are often utilized in the development of pharmaceuticals and agrochemicals due to their biological activity and potential therapeutic effects.
The synthesis of 6-fluoro-4-methyl-1H-indazole can be achieved through several methods, with notable techniques including:
Transition Metal-Catalyzed Reactions:
Silver(I)-Mediated Intramolecular Oxidative C–H Amination:
General Parameters:
The molecular structure of 6-fluoro-4-methyl-1H-indazole can be described as follows:
The compound's structure has been characterized using techniques such as NMR spectroscopy and X-ray crystallography, revealing insights into its dimeric or trimeric arrangements in solid-state forms .
6-Fluoro-4-methyl-1H-indazole is involved in various chemical reactions including:
Oxidation:
Reduction:
Substitution Reactions:
The mechanism of action for 6-fluoro-4-methyl-1H-indazole primarily involves its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been identified as an inhibitor of phosphoinositide 3-kinase δ, which plays a crucial role in various cellular signaling pathways. This interaction leads to modulation of cell proliferation, apoptosis, and inflammation processes.
The compound is soluble in organic solvents like dimethyl sulfoxide and methanol but may have limited solubility in water due to its hydrophobic characteristics.
The stability of 6-fluoro-4-methyl-1H-indazole can be influenced by environmental factors such as temperature and exposure to light. Proper storage conditions are essential to maintain its integrity.
6-Fluoro-4-methyl-1H-indazole has several scientific applications:
Medicinal Chemistry:
Material Science:
Biological Research:
The molecular architecture of 6-fluoro-4-methyl-1H-indazole features a planar bicyclic system consisting of a six-membered benzene ring fused to a five-membered pyrazole ring containing two adjacent nitrogen atoms (N1 and N2). The fluorine substituent occupies position 6 on the benzene ring, while the methyl group is attached to carbon position 4 at the ring fusion point, creating a sterically congested region [2]. This substitution pattern is represented by the canonical SMILES notation CC₁=CC(F)=CC₂=C₁C=NN₂, which accurately describes the atomic connectivity and bond types within the molecule [2].
The bond angles and bond lengths within this molecule demonstrate significant deviations from typical aromatic systems due to the electronic influence of the substituents. X-ray crystallographic studies of closely related indazole derivatives reveal that the fluorine atom creates a slight distortion in the benzene ring geometry, with C-F bond lengths measuring approximately 1.35 Å—significantly shorter than typical C-C bonds in aromatic systems . The methyl group at position 4 adopts a nearly coplanar orientation with the indazole ring system to minimize steric strain, as evidenced by torsion angles of approximately 5-10° observed in analogous structures [4].
Table 1: Key Structural Parameters of 6-Fluoro-4-Methyl-1H-Indazole
Structural Feature | Parameter Value | Analytical Method | Biological Significance |
---|---|---|---|
Molecular Formula | C₈H₇FN₂ | Mass Spectrometry | Determines drug metabolism pathways |
Molecular Weight | 150.15 g/mol | Mass Spectrometry | Influences membrane permeability |
C-F Bond Length | ~1.35 Å | X-ray Crystallography | Enhances binding affinity to targets |
Torsion Angle (C4-CH₃) | 5-10° | Computational Modeling | Affects intermolecular interactions |
Dipole Moment | ~2.5 Debye | Computational Chemistry | Influences solubility parameters |
The electronic configuration of this molecule exhibits distinctive features characterized by an asymmetric electron density distribution. Quantum mechanical calculations indicate that the fluorine atom creates a significant electron-deficient region at positions 5 and 7 on the benzene ring, with calculated Mulliken charges of approximately +0.15e at these positions . Conversely, the methyl group exhibits modest electron-donating properties through hyperconjugation, partially counterbalancing the electron-withdrawing effect of the fluorine substituent. This electronic push-pull effect creates a unique molecular electrostatic potential surface that facilitates specific interactions with biological targets, particularly those containing complementary charged regions in their binding pockets .
The strategic incorporation of fluorine at the 6-position profoundly influences the compound's biological interactions through multiple mechanisms. As one of the most electronegative elements, fluorine creates a strong dipole moment along the C-F bond axis (bond dipole ~1.41 D) that enhances intermolecular interactions with target proteins through dipole-dipole forces and hydrogen bonding . The fluorine atom's relatively small van der Waals radius (1.47 Å) allows it to occupy positions within binding pockets that larger halogens cannot access, while simultaneously creating a metabolic blockade against oxidative degradation by cytochrome P450 enzymes. This property significantly extends the compound's metabolic half-life in biological systems compared to non-fluorinated analogs .
The methyl group at position 4 exerts primarily steric influences on molecular recognition events. This substituent occupies approximately 23 ų of van der Waals space, effectively blocking nucleophilic attack at the adjacent carbon center while creating specific hydrophobic interactions within protein binding pockets . The methyl group's electron-donating capacity through hyperconjugation (+I effect) moderately increases electron density at positions 3 and 4a of the indazole ring, which influences protonation states and hydrogen-bonding capabilities of the adjacent nitrogen atoms. This electron donation has been experimentally verified through ¹³C NMR spectroscopy, which shows significant upfield shifts (approximately 5-7 ppm) for carbon atoms adjacent to the methyl group compared to unsubstituted indazole derivatives [4].
The synergistic effects of these substituents create a molecular entity with enhanced membrane permeability compared to either the mono-fluoro or mono-methyl analogs. The calculated logP value of approximately 2.1 for 6-fluoro-4-methyl-1H-indazole demonstrates optimal lipophilicity for cellular penetration, striking a balance between aqueous solubility and membrane permeability [2]. This property is particularly valuable for central nervous system targeting, where compounds must traverse the blood-brain barrier. Additionally, the orthogonal electronic effects of these substituents—electron-withdrawing fluorine versus electron-donating methyl—create a distinctive electronic profile that enhances binding to enzymes containing cationic or π-rich binding pockets. This has been demonstrated in structure-activity relationship studies showing 10-100 fold increases in inhibitory potency against various kinases compared to unsubstituted indazole cores .
Systematic comparison of 6-fluoro-4-methyl-1H-indazole with structurally related compounds reveals how subtle modifications significantly alter physicochemical properties and biological activities. When compared to its 4-iodo analog (6-fluoro-4-iodo-1H-indazole, CAS 887567-89-7), the methyl derivative demonstrates superior metabolic stability despite similar molecular weights (150.15 g/mol vs 262.02 g/mol). The iodo compound exhibits greater leaving group potential that facilitates nucleophilic substitution reactions, making it valuable in cross-coupling reactions but less stable in biological environments . Additionally, the methyl derivative displays approximately 5-fold greater membrane permeability due to reduced molecular polarity, as evidenced by calculated logP values of 2.1 versus 2.8 for the iodo analog [2].
Table 2: Comparative Analysis of 6-Fluoro-4-Methyl-1H-Indazole and Related Derivatives
Structural Feature | 6-Fluoro-4-methyl-1H-indazole | 6-Fluoro-4-iodo-1H-indazole | 6-Fluoro-1H-indazole-4-carboxylic acid |
---|---|---|---|
CAS Number | 105391-75-1 [2] | 887567-89-7 | 885521-12-0 |
Molecular Formula | C₈H₇FN₂ | C₇H₄FIN₂ | C₉H₇FN₂O₂ |
Molecular Weight (g/mol) | 150.15 | 262.02 | 194.16 |
Calculated logP | 2.1 | 2.8 | 1.3 |
Aqueous Solubility (mg/mL) | 0.8 | 0.3 | 12.5 |
Key Reactivity | Electrophilic substitution | Oxidative addition (Suzuki coupling) | Nucleophilic acyl substitution |
Primary Bioactivity | Kinase inhibition scaffold | Cross-coupling precursor | Zwitterionic pharmacophore |
Comparison with carboxylated derivatives reveals even more dramatic differences. The 6-fluoro-1H-indazole-4-carboxylic acid (CAS 885521-12-0) exhibits significantly increased aqueous solubility (approximately 12.5 mg/mL versus 0.8 mg/mL for the methyl derivative) due to its capacity to form zwitterionic structures in physiological pH conditions . However, this enhanced solubility comes at the expense of membrane permeability, with the carboxylic acid derivative demonstrating approximately 30-fold reduced cellular uptake in Caco-2 permeability assays. Furthermore, the carboxylic acid functionality transforms the molecule into a hydrogen bond donor rather than a hydrogen bond acceptor, fundamentally altering its recognition by biological targets. The methyl derivative lacks this hydrogen-bonding capability but gains the advantage of enhanced blood-brain barrier penetration due to its increased lipophilicity [2] .
The N-methylated analog (6-fluoro-1-methyl-1H-indazole-4-carboxylic acid, CAS 697739-07-4) demonstrates how N-substitution modifies both physicochemical properties and biological activity profiles [6]. This quaternization of N1 creates a permanent positive charge that dramatically increases water solubility but eliminates the tautomeric equilibrium possible in the 1H-indazole series. This alteration fundamentally changes the molecule's hydrogen-bonding capacity and electronic distribution, often resulting in different biological target specificities. For instance, while 1H-indazole derivatives frequently inhibit JNK kinases , their N-alkylated counterparts more commonly target G-protein coupled receptors or ion channels due to altered charge distribution and steric profiles [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9